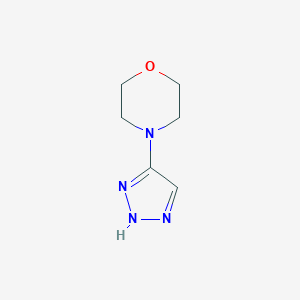

4-(1H-1,2,3-Triazol-4-yl)morpholine

Description

Properties

CAS No. |

109831-91-6 |

|---|---|

Molecular Formula |

C6H10N4O |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-(2H-triazol-4-yl)morpholine |

InChI |

InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9) |

InChI Key |

CULRPBPHNDSYGC-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NNN=C2 |

Canonical SMILES |

C1COCCN1C2=NNN=C2 |

Synonyms |

Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The triazole ring system is well-known for its role in enhancing the pharmacological properties of compounds. 4-(1H-1,2,3-Triazol-4-yl)morpholine has been investigated for its potential as an antimicrobial agent , anticancer drug , and antiviral compound .

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial properties. Research has shown that this compound can inhibit various pathogens, making it a candidate for developing new antibiotics. For instance, triazole compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer effects. In a study focusing on the synthesis of triazole-containing morpholines, several derivatives exhibited potent cytotoxicity against human cancer cell lines (MCF-7, HeLa, A549). Notably, the introduction of the triazole moiety significantly enhanced the anticancer activity compared to non-triazole counterparts .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.01 | A549 |

| Control (5-fluorouracil) | 40.38 | A549 |

Antiviral Activity

Triazoles have also been linked to antiviral activity. The structure of this compound allows it to interact with viral proteins effectively. Some studies indicate that triazole derivatives can inhibit viral replication processes, suggesting potential therapeutic applications against viruses like HIV and influenza .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have shown that modifications at various positions of the morpholine and triazole rings can lead to enhanced biological activity.

Modifications and Their Effects

Research indicates that substituents on the triazole ring can dramatically influence binding affinity and selectivity towards biological targets. For example:

- Electron-withdrawing groups on the phenyl ring increase anticancer potency.

- Alkyl substitutions enhance solubility and bioavailability .

Pharmacological Insights

The pharmacokinetic properties of this compound derivatives are critical for their therapeutic application. Studies have shown that these compounds exhibit favorable absorption and distribution characteristics.

Drug Metabolism

Recent investigations into the interaction of triazole derivatives with drug metabolism pathways have identified them as potential inhibitors of key metabolic enzymes like CYP450 isoforms . This property could be exploited to modulate drug interactions and enhance therapeutic efficacy.

Material Science Applications

Beyond medicinal applications, this compound has found utility in material science:

Polymer Chemistry

Triazole-containing polymers exhibit unique thermal and mechanical properties due to the presence of the triazole moiety. These materials are being explored for applications in coatings and advanced materials due to their stability and resistance to degradation .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Triazole vs. Tetrazole/Pyrazole: The 1,2,3-triazole in the target compound provides two adjacent nitrogen atoms, enabling strong hydrogen bonding and metal coordination, unlike tetrazoles (four nitrogens, higher acidity) or pyrazoles (two non-adjacent nitrogens) . Methyl-substituted triazoles (e.g., 4,5-dimethyl-1,2,4-triazole in ) increase lipophilicity but may reduce polar interactions compared to unsubstituted triazoles .

Morpholine vs. Piperidine :

- Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity, whereas piperidine derivatives (e.g., ) introduce basicity and steric bulk, affecting pharmacokinetics .

Functional Group Variations :

- Sulfonyl () or fluorophenyl () groups modify electronic effects and target specificity. For example, sulfonyl groups enhance hydrogen-bond acceptor capacity, while fluorine improves metabolic stability .

Synthetic Accessibility :

- Click chemistry (CuAAC) is pivotal for regioselective triazole synthesis in the target compound, whereas analogs like tetrazoles may require alternative routes (e.g., cycloaddition of azides with nitriles) .

Q & A

Advanced Question

- Cytotoxicity assays : Derivatives like quinoline-morpholine-triazole hybrids are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values are calculated to assess potency .

- Molecular docking studies : To predict binding interactions with targets like EGFR or tubulin. For example, triazole-linked indoloquinoxalines show strong affinity for DNA topoisomerase II in silico .

- Antimicrobial testing : Agar diffusion or microdilution assays quantify activity against bacterial/fungal strains .

How should researchers handle stability and storage challenges for this compound?

Basic Question

- Storage conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

- Stability monitoring : Regular HPLC or TLC checks for decomposition (e.g., morpholine ring opening or triazole degradation). Short shelf life (<6 months) necessitates batch-wise validation .

- Handling precautions : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation risks (H315) .

What methodologies resolve contradictions in cytotoxicity data across derivatives?

Advanced Question

Discrepancies often arise from substituent effects. Strategies include:

- SAR (Structure-Activity Relationship) studies : Systematic variation of substituents (e.g., electron-withdrawing groups on the triazole) to correlate structural features with activity .

- Metabolic stability assays : Liver microsome studies identify derivatives prone to rapid degradation, which may explain low in vivo efficacy despite in vitro potency .

- Synchrotron-based crystallography : Resolve binding mode ambiguities observed in docking studies by obtaining high-resolution protein-ligand structures .

How can researchers mitigate hazards during large-scale synthesis?

Advanced Question

- Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., PEG-400) .

- In-line monitoring : Use FTIR or Raman spectroscopy to detect exothermic intermediates and prevent runaway reactions .

- Waste disposal : Neutralize azide residues with NaNO₂/HCl before disposal to avoid explosive hazards .

What are the challenges in quantifying this compound in complex matrices?

Advanced Question

- Matrix interference : Use solid-phase extraction (SPE) or molecularly imprinted polymers (MIPs) to isolate the compound from biological samples (e.g., plasma) .

- Validation of spectrophotometric methods : Ensure linearity (R² >0.995), precision (%RSD <2%), and accuracy (90–110% recovery) per ICH guidelines .

- LC-MS/MS : For trace-level quantification, employ multiple reaction monitoring (MRM) with deuterated internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.